

Application Notes and Protocols for Stimulating Splenocytes with HEL(46-61)

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Compound of Interest

Compound Name: Allergen Gal d 4 (46-61), chicken

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro stimulation of murine splenocytes with the Hen Egg Lysozyme (HEL) peptide fragment 46-61. This peptide is a well-characterized T-cell epitope recognized by T-cells in the context of the I-A**k MHC class II molecule.[1][2][3] This protocol is applicable for studying T-cell activation, cytokine release, and cellular proliferation in immunological research and drug development.

Data Presentation

Table 1: Recommended Reagent and Cell Concentrations

| Component | Recommended Concentration/Number |
|------------------------------|---|
| Splenocytes | 1 x 10 ⁵ to 5 x 10 ⁵ cells/well |
| HEL(46-61) Peptide | 0.1 - 10 μg/mL |
| T-cell Hybridoma (e.g., 3A9) | 1 x 10 ⁵ cells/well |
| Culture Volume | 200 μL/well (96-well plate) |

Table 2: Typical Incubation Times for Different Assays



| Assay | Incubation Time |
|---------------------------------------|--|
| T-cell Proliferation ([³H]-Thymidine) | 48-72 hours, with an 18-hour pulse of [³H]- Thymidine |
| Cytokine Production (ELISA) | 24-48 hours |
| Flow Cytometry (Activation Markers) | 24-72 hours |

Experimental Protocols

I. Preparation of Splenocytes

This protocol outlines the isolation and preparation of splenocytes from mice, which will serve as antigen-presenting cells (APCs).

Materials:

- C3H or BALB/c mice (or other appropriate I-A**k expressing strain)
- 70% Ethanol
- Sterile Phosphate Buffered Saline (PBS)
- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine,
 100 U/mL penicillin, and 100 μg/mL streptomycin.
- 70 μm cell strainer
- · Red Blood Cell (RBC) Lysis Buffer
- Trypan Blue
- Hemocytometer or automated cell counter

Procedure:

• Euthanize the mouse using a CO₂ chamber followed by cervical dislocation.



- Sterilize the abdomen with 70% ethanol.
- Aseptically harvest the spleen and place it in a petri dish containing cold, sterile PBS.
- Gently mash the spleen through a 70 μm cell strainer using the plunger of a sterile syringe to create a single-cell suspension.
- Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer.
 Incubate for 5 minutes at room temperature.
- Add 10 mL of complete RPMI 1640 medium to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes.
- Discard the supernatant and resuspend the splenocytes in complete RPMI 1640 medium.
- Determine the cell viability and concentration using Trypan Blue exclusion and a hemocytometer.
- Adjust the cell concentration to the desired density for the specific assay. For use as APCs, splenocytes can be irradiated (e.g., 3000 rads) to prevent their proliferation.[3][4]

II. Splenocyte Stimulation with HEL(46-61) Peptide

This protocol describes the co-culture of splenocytes with the HEL(46-61) peptide to induce T-cell activation.

Materials:

- · Prepared splenocyte suspension
- HEL(46-61) peptide (lyophilized)
- Sterile, endotoxin-free water or PBS for peptide reconstitution
- Complete RPMI 1640 medium
- 96-well flat-bottom culture plates



Procedure:

- Reconstitute the lyophilized HEL(46-61) peptide in sterile, endotoxin-free water or PBS to a stock concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.
- Prepare serial dilutions of the HEL(46-61) peptide in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 μg/mL).
- Plate 1 x 10^5 to 5 x 10^5 splenocytes in 100 μ L of complete RPMI 1640 medium into each well of a 96-well plate.[2]
- Add 100 μ L of the diluted HEL(46-61) peptide to the respective wells. For negative control wells, add 100 μ L of medium alone.
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the desired period (24-72 hours), depending on the downstream assay.

III. Analysis of T-Cell Activation

This assay measures the proliferation of T-cells in response to the HEL(46-61) peptide.

Procedure:

- After 48-72 hours of incubation, pulse the cells by adding 1 μ Ci of [³H]-Thymidine to each well.
- Incubate for an additional 18 hours.
- Harvest the cells onto glass fiber filters using a cell harvester.
- Measure the incorporation of [3H]-Thymidine using a liquid scintillation counter.
- Results are typically expressed as counts per minute (CPM).

This assay quantifies the secretion of cytokines (e.g., IL-2, IFN-y) by activated T-cells.[4]

Procedure:

• After 24-48 hours of incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.



- Carefully collect the culture supernatant without disturbing the cell pellet.
- Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., IL-2, IFN-y) according to the manufacturer's instructions.
- The concentration of the cytokine is determined by comparing the sample absorbance to a standard curve.

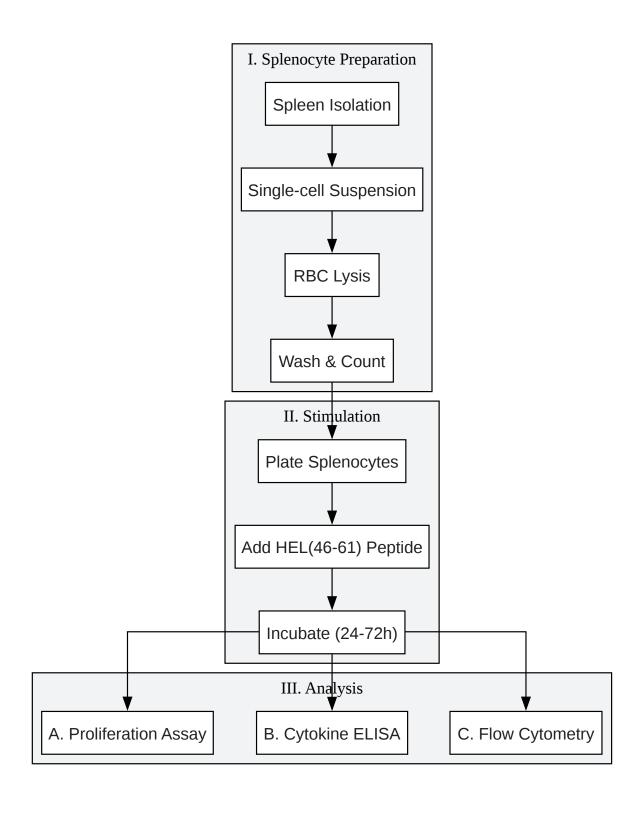
This method analyzes the expression of cell surface activation markers (e.g., CD25, CD69) on T-cells.

Procedure:

- After 24-72 hours of incubation, gently resuspend the cells in the wells.
- Transfer the cells to FACS tubes.
- Wash the cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
- Stain the cells with fluorescently labeled antibodies specific for T-cell markers (e.g., CD4) and activation markers (e.g., CD25, CD69) for 30 minutes on ice in the dark.
- · Wash the cells twice with FACS buffer.
- Acquire the data on a flow cytometer and analyze the expression of activation markers on the CD4+ T-cell population.

Mandatory Visualizations

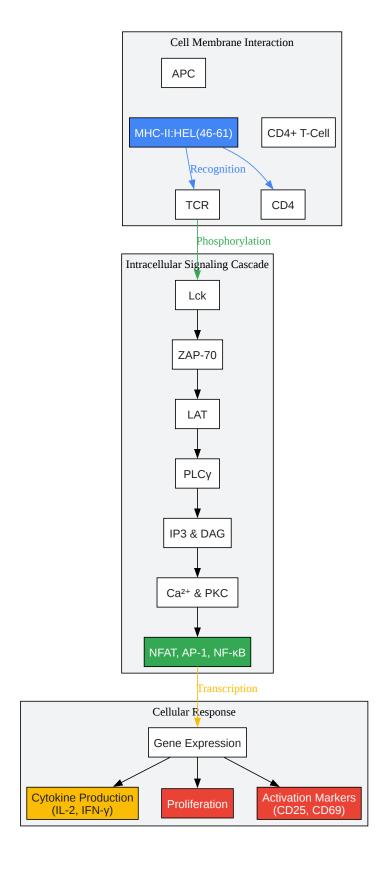




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Caption: Experimental workflow for stimulating splenocytes with HEL(46-61) peptide.





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Caption: Simplified signaling pathway of T-cell activation by HEL(46-61) peptide.



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